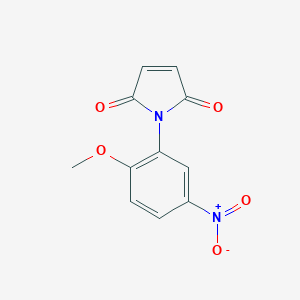

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a methoxy and nitro group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate and hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, methoxylation, and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione exhibits notable biological activities that make it a candidate for drug development.

Anticancer Activity

Research indicates that compounds containing the pyrrole structure can inhibit cancer cell proliferation. The nitrophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

Antimicrobial Properties

Studies have shown that derivatives of pyrrole compounds possess antimicrobial properties. The introduction of the methoxy and nitro groups may enhance their efficacy against various pathogens, indicating potential for use in antibiotic formulations .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science.

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers. Its reactive sites allow for the formation of cross-linked structures that can be applied in coatings and adhesives. Such polymers may exhibit improved thermal and mechanical properties due to the stability imparted by the pyrrole moiety .

Organic Electronics

Research into organic semiconductors has identified pyrrole derivatives as promising candidates due to their electronic properties. The incorporation of this compound into organic photovoltaic devices could enhance charge transport and overall device efficiency .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

Due to its electrophilic nature, this compound can participate in various reactions such as nucleophilic additions and cycloadditions. This property makes it valuable for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| [Study A] | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |

| [Study B] | Antimicrobial Properties | Effective against Gram-positive bacteria, showing promise for new antibiotics. |

| [Study C] | Polymer Chemistry | Developed a new polymer with enhanced durability and thermal stability. |

| [Study D] | Organic Electronics | Increased efficiency in organic solar cells when used as a component. |

Wirkmechanismus

The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxy-5-nitrophenol

- 1-(2-Methoxy-5-nitrophenyl)ethan-1-one

- 2-Methoxy-5-nitrobenzaldehyde

Comparison: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both a pyrrole ring and a nitro-substituted phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Biologische Aktivität

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound notable for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₁₁H₈N₂O₅

- Molecular Weight : 248.2 g/mol

- CAS Number : 17392-67-5

- Melting Point : 158–159 °C

This compound features a pyrrole ring substituted with a methoxy and nitro group on the phenyl ring, which contributes to its unique chemical reactivity and biological properties .

Antimicrobial Activity

This compound has been investigated for its potential antibacterial and antifungal activities.

The primary mechanism involves interference with bacterial cell processes. It has shown significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Listeria monocytogenes, with reported minimum inhibitory concentration (MIC) values of 7.8 µg/mL and minimum bactericidal concentration (MBC) values of 15.6 µg/mL. The compound likely disrupts essential functions such as:

- Cell wall synthesis

- Protein synthesis

- DNA replication

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties.

Case Studies

- In Vitro Studies : Various derivatives of pyrrole compounds have been synthesized and tested for their ability to inhibit cancer cell growth. For instance, compounds similar to this compound demonstrated effective inhibition of colon cancer cell lines with GI50 values in the nanomolar range .

- Molecular Docking Studies : In silico studies suggest that this compound can bind to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, indicating its potential as a targeted therapy in cancer treatment .

Toxicity Studies

Toxicity assessments have shown that at lower concentrations (10 µg/mL), the compound did not induce significant apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), it exhibited slight toxicity, suggesting a need for careful dosage regulation in therapeutic applications .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to other pyrrole derivatives:

| Compound Name | Antibacterial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low at low doses |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Moderate | High | Moderate |

| 3-Chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrrole-2,5-dione | Low | Very High | Low |

Eigenschaften

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-9-3-2-7(13(16)17)6-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBMFYAHQPZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354730 | |

| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17392-67-5 | |

| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.